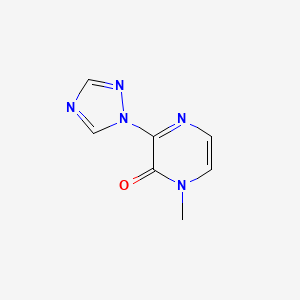

1-methyl-3-(1H-1,2,4-triazol-1-yl)-1,2-dihydropyrazin-2-one

Description

Properties

Molecular Formula |

C7H7N5O |

|---|---|

Molecular Weight |

177.16 g/mol |

IUPAC Name |

1-methyl-3-(1,2,4-triazol-1-yl)pyrazin-2-one |

InChI |

InChI=1S/C7H7N5O/c1-11-3-2-9-6(7(11)13)12-5-8-4-10-12/h2-5H,1H3 |

InChI Key |

BWZBBEALJYIPHS-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CN=C(C1=O)N2C=NC=N2 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation Approaches for Pyrazinone Core Formation

The dihydropyrazin-2-one scaffold is frequently constructed via cyclocondensation reactions. A notable method involves Ugi four-component reactions (Ugi-4CR) followed by Pictet–Spengler cyclization (Figure 1) . In this approach:

-

Starting materials : Methyl glycinate, aldehydes, isocyanides, and carboxylic acids undergo Ugi-4CR to form peptoid intermediates.

-

Cyclization : Treatment with methanesulfonic acid in acetonitrile induces Pictet–Spengler cyclization, yielding 3,4-dihydropyrazin-2-ones.

-

Functionalization : Subsequent modifications at position 3 introduce substituents, including triazole moieties .

Multicomponent Reaction (MCR) Strategies

MCRs enable simultaneous assembly of pyrazinone and triazole units. A Biginelli-like cyclocondensation method involves:

-

Components : tert-Butyl β-ketoester, propargyl alcohol, aryl aldehydes, and urea.

-

Cyclization : Cu(OAc)₂-catalyzed click reaction with aryl azides forms triazole hybrids (Figure 3) .

Optimized parameters :

Structural validation : Single-crystal X-ray diffraction confirms regioselectivity of triazole attachment .

Post-Functionalization of Pyrazinone Hydrazides

Hydrazide intermediates serve as versatile precursors for triazole synthesis:

-

Hydrazinolysis : Methyl 3-hydrazinyl-1-methyl-1,2-dihydropyrazin-2-one-4-carboxylate undergoes reaction with carbon disulfide (CS₂) in alkaline medium.

-

Cyclization : Heating with hydrazine hydrate yields 4-amino-5-(pyrazinonyl)-4H-1,2,4-triazole-3-thiols, which are subsequently alkylated or oxidized .

Critical steps :

-

Thiosemicarbazide formation : Ensures correct cyclization trajectory.

-

Oxidative desulfurization : Converts thiols to triazoles using H₂O₂ or I₂ .

Catalytic Coupling Reactions

Palladium-mediated cross-coupling offers an alternative route:

-

Buchwald–Hartwig amination : Coupling of 3-iodo-1-methyl-1,2-dihydropyrazin-2-one with 1H-1,2,4-triazole using Pd(OAc)₂/Xantphos.

-

Conditions :

Challenges : Limited substrate scope due to heterocyclic sensitivity to Pd catalysts.

Microwave-Assisted Cyclizations

Microwave irradiation accelerates key steps:

-

Cyclocondensation : 3-Amino-1-methylpyrazin-2-one reacts with formamide at 150°C for 15 minutes, yielding triazole-fused derivatives .

-

Optimization :

Advantages : 10-fold reduction in reaction time compared to conventional heating.

Structural and Analytical Characterization

Critical data for confirming successful synthesis:

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(1H-1,2,4-triazol-1-yl)-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of corresponding oxides.

Reduction: Formation of reduced derivatives.

Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

1-methyl-3-(1H-1,2,4-triazol-1-yl)-1,2-dihydropyrazin-2-one has several scientific research applications:

Medicinal Chemistry: It serves as a scaffold for the development of antifungal, antibacterial, and anticancer agents.

Materials Science: The compound is used in the synthesis of advanced materials with unique electronic properties.

Biological Studies: It is employed in the study of enzyme inhibitors and receptor antagonists.

Mechanism of Action

The mechanism of action of 1-methyl-3-(1H-1,2,4-triazol-1-yl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, influencing enzymatic activity. Additionally, the compound can interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Similar Triazole-Containing Compounds

Structural Features and Core Variations

The compound is compared to triazole derivatives with distinct core structures, substituents, and biological activities (Table 1).

Table 1: Structural and Functional Comparison of Selected Triazole Derivatives

Key Observations:

- Core Flexibility: The dihydropyrazinone core in the target compound offers a planar, conjugated system distinct from the aliphatic butanone/butanol backbones of triadimefon and cyproconazole. This may influence binding to fungal cytochrome P450 enzymes (e.g., CYP51), which are common targets for triazole antifungals .

- Substituent Effects: Bulky aromatic groups (e.g., biphenyl-4-yloxy in Compound 1 or chlorophenoxy in triadimefon ) enhance lipophilicity and membrane penetration, critical for fungicidal activity. The pyrazinone core’s polarity may improve aqueous solubility compared to aliphatic analogs.

Physicochemical and Metabolic Properties

- Metabolism: Triazole-containing compounds often form glucoside or amino acid conjugates (e.g., β-(1,2,4-triazol-1-yl)-alanine in and ). The pyrazinone ring may lead to unique metabolites, reducing environmental persistence compared to chlorinated analogs like cyproconazole .

Molecular Docking and Computational Insights

highlights docking studies showing that biphenyl-substituted triazoles achieve stronger hydrophobic interactions with CYP51’s active site . For the target compound, molecular dynamics simulations could predict whether the pyrazinone core’s rigidity enhances or hinders binding compared to flexible aliphatic backbones.

Biological Activity

1-Methyl-3-(1H-1,2,4-triazol-1-yl)-1,2-dihydropyrazin-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure

The compound can be represented as follows:

Biological Activity Overview

The biological activities of 1-methyl-3-(1H-1,2,4-triazol-1-yl)-1,2-dihydropyrazin-2-one have been explored in various studies, particularly in relation to its anticancer and antimicrobial properties.

Anticancer Activity

Several studies have investigated the anticancer potential of triazole derivatives. The 1,2,4-triazole moiety is known for its ability to interact with biological receptors and exhibit anticancer activity. For example:

- Mechanism of Action : Triazole derivatives often act by inhibiting key enzymes involved in cancer cell proliferation. They may also induce apoptosis in cancer cells by activating specific signaling pathways.

- Case Study : A study demonstrated that derivatives of 1,2,4-triazoles exhibited significant cytotoxicity against various cancer cell lines including melanoma and breast cancer cells. The most active derivatives showed IC50 values in the low micromolar range against these cell lines .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A | IGR39 (Melanoma) | 5.0 | Apoptosis induction |

| B | MDA-MB-231 (Breast) | 7.5 | Enzyme inhibition |

| C | Panc-1 (Pancreatic) | 10.0 | Cell cycle arrest |

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications:

- Activity Spectrum : Studies indicate that triazole derivatives can inhibit the growth of various pathogens including bacteria and fungi. The presence of the triazole ring enhances their interaction with microbial enzymes.

- Research Findings : In vitro assays have demonstrated that certain derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Mechanistic Insights

The biological activity of 1-methyl-3-(1H-1,2,4-triazol-1-yl)-1,2-dihydropyrazin-2-one can be attributed to several factors:

- Hydrogen Bonding : The triazole ring system allows for effective hydrogen bonding with target proteins, enhancing binding affinity.

- Lipophilicity : The methyl group increases lipophilicity, improving cellular uptake and bioavailability.

Q & A

Q. What are the common synthetic strategies for preparing 1-methyl-3-(1H-1,2,4-triazol-1-yl)-1,2-dihydropyrazin-2-one?

The synthesis typically involves multi-step reactions, including heterocyclic ring formation and functional group coupling. Key steps include:

- Triazole ring introduction : Microwave-assisted methods can enhance reaction efficiency under mild conditions .

- Pyrazinone core assembly : Cyclization of precursors (e.g., amino acids or hydrazine derivatives) with appropriate carbonyl reagents.

- Methylation : Selective alkylation at the N1 position of the pyrazinone ring using methyl iodide or dimethyl sulfate.

Methodological Note: Optimize solvent polarity (e.g., DMF vs. acetonitrile) to control regioselectivity during triazole coupling .

Q. How can researchers confirm the structural integrity and purity of this compound?

A combination of analytical techniques is essential:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and ring connectivity.

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and isotopic patterns.

- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% for biological assays) and detect by-products .

Q. What preliminary biological assays are recommended to evaluate its activity?

Start with in vitro screens:

- Enzyme inhibition assays : Target kinases or proteases due to the triazole’s metal-coordinating properties.

- Antimicrobial testing : Assess activity against Gram-positive/negative bacteria and fungi (e.g., Candida spp.) .

- Cytotoxicity profiling : Use immortalized cell lines (e.g., HEK293) to establish a safety window for further studies.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity during triazole substitution?

- Design of Experiments (DOE) : Screen variables (temperature, solvent, catalyst) using a fractional factorial design.

- Microwave irradiation : Reduces reaction time from hours to minutes while maintaining >80% yield .

- Real-time monitoring : Use inline FTIR or HPLC to track intermediate formation and adjust conditions dynamically .

Q. How to resolve contradictions in biological activity data across different assay systems?

- Dose-response validation : Replicate assays with varying concentrations to rule out false positives/negatives.

- Orthogonal assays : Compare results from enzymatic (e.g., fluorescence-based) and cell-based (e.g., proliferation) assays.

- Metabolic stability testing : Evaluate compound degradation in serum or liver microsomes to explain discrepancies .

Q. What computational methods are effective for predicting binding modes and pharmacokinetic properties?

- Density Functional Theory (DFT) : Model electronic properties (e.g., HOMO/LUMO) to predict reactivity .

- Molecular Dynamics (MD) simulations : Explore ligand-protein interactions (e.g., triazole-Zn coordination in metalloenzymes).

- ADMET prediction tools : Use SwissADME or pkCSM to estimate solubility, permeability, and toxicity .

Q. How to design structure-activity relationship (SAR) studies for analogs of this compound?

- Core modifications : Replace pyrazinone with pyridazinone or pyrimidine to alter ring electronics .

- Substituent variation : Test halogen (Cl, F) or electron-withdrawing groups (NO) at the triazole’s 3-position.

- Bioisosteric replacement : Substitute the methyl group with cyclopropyl or trifluoromethyl for steric/electronic effects .

Q. What strategies mitigate regioselectivity challenges during triazole ring formation?

- Catalyst selection : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for 1,4-disubstituted triazoles.

- Protecting group strategy : Temporarily block reactive sites (e.g., pyrazinone N4) during triazole coupling .

Q. How to assess the compound’s stability under physiological conditions?

- pH-dependent degradation : Incubate in buffers (pH 1–9) and monitor decomposition via HPLC.

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures .

- Light sensitivity : Expose to UV-Vis light and track photodegradation products.

Methodological Challenges and Solutions

Q. How to address low yields in the final cyclization step of the pyrazinone ring?

- Alternative catalysts : Test Lewis acids (e.g., ZnCl) or organocatalysts (e.g., proline derivatives) .

- Microwave-assisted cyclization : Achieve higher yields (up to 90%) with reduced side reactions .

Q. How to design analogs with improved metabolic stability?

- Deuterium incorporation : Replace methyl hydrogens with deuterium to slow CYP450-mediated oxidation.

- Prodrug strategies : Mask polar groups (e.g., hydroxyl) with ester or carbamate linkages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.